molecular formula C29H46O B566096 Stigmasta-4,25-dien-3-one CAS No. 848669-08-9

Stigmasta-4,25-dien-3-one

Cat. No.: B566096
CAS No.: 848669-08-9
M. Wt: 410.686
InChI Key: IUJSEAGAJKMVBJ-XJZKHKOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stigmasta-4,25-dien-3-one is a naturally occurring steroidal compound found in various plant sources. It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and industry.

Scientific Research Applications

  • Cancer Treatment Potential : A sterol similar to Stigmasta-4,25-dien-3-one, isolated from the green alga Codium divaricatum Holmes, showed potential efficacy against cancer (He et al., 2010).

  • Antimicrobial and Cytotoxic Properties : Polyamine conjugates with stigmasterol, a compound related to this compound, displayed considerable antimicrobial activity against Staphylococcus aureus and cytotoxic activity on human T-lymphoblastic leukemia cells (Vida et al., 2012).

  • Steroid Biosynthesis : this compound and related compounds have been isolated and characterized from various plant sources, contributing to our understanding of steroid biosynthesis in plants. For example, its isolation from Bryonia dioica roots (Cattel et al., 1979) and Porcelia macrocarpa (Chaves et al., 2004).

  • Enzyme-Substrate Complex Analysis : The compound's metabolism in organisms like Tetrahymena pyriformis provides insights into enzyme-substrate complexes in the dehydrogenation of sterols (Nes et al., 1971).

  • Antiproliferative and Apoptotic Effects : In a study on the resinous exudates of Commiphora mukul, related stigmastane-type steroids demonstrated inhibitory effects on human cancer cell lines, suggesting potential for cancer treatment (Shen et al., 2012).

  • Antioxidant Properties : Compounds related to this compound, isolated from the stem bark of Garcinia atroviridis, were evaluated for their antioxidant properties (Tan et al., 2016).

  • Alpha-Glucosidase Inhibitory Activity : A study on marine green alga Codium dwarkense revealed the presence of sterols including this compound, which showed significant inhibition of alpha-glucosidase, a key enzyme in diabetes management (Ali et al., 2015).

  • Growth and Development Inhibition in Insects : Steroidal allenes related to this compound showed inhibitory effects on growth, development, and steroid metabolism in the silkworm Bombyx mori (Awata et al., 1976).

Safety and Hazards

It is advised to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure to Stigmasta-4,25-dien-3-one .

Mechanism of Action

Target of Action

Stigmasta-4,25-dien-3-one is an antitubercular agent . It shows cytotoxicity against the human HT1080 tumoral cell line . The primary target of this compound is the HT1080 tumoral cells.

Mode of Action

It is known to exhibit cytotoxicity against the ht1080 tumoral cell line . This suggests that it may interact with cellular components or processes essential for the survival and proliferation of these cells, leading to their death or growth inhibition.

Biochemical Pathways

Given its cytotoxic activity against HT1080 tumoral cells , it is likely that it interferes with pathways critical for cell survival and proliferation

Result of Action

The primary result of this compound’s action is its cytotoxic effect on HT1080 tumoral cells . This leads to the death or growth inhibition of these cells, which could potentially be beneficial in the treatment of diseases characterized by the abnormal growth of similar cell types.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stigmasta-4,25-dien-3-one can be synthesized through the oxidation of stigmasterol, a common phytosterol. The oxidation process typically involves reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). For instance, the oxidation of stigmasterol with PCC yields this compound as one of the products .

Industrial Production:

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18,20-21,24-27H,2,7-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJSEAGAJKMVBJ-XJZKHKOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Where has Stigmasta-4,25-dien-3-one been found in nature?

A1: this compound has been isolated from the branches of the Porcelia macrocarpa plant []. It has also been identified as a constituent of Clerodendrum paniculatum [].

Q2: Is this compound a novel compound?

A2: While this compound itself is not a newly discovered compound, a closely related compound, (22E)-Stigmasta-4,22,25-trien-3-one, found alongside this compound in Porcelia macrocarpa, is reported as a new steroid [].

Q3: What techniques were used to identify this compound in these plants?

A3: The researchers utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of this compound []. They compared the data obtained with existing literature on similar compounds to confirm its identity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.